

physicochemical characteristics of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

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Compound of Interest

Compound Name: 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

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An In-Depth Technical Guide to 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological activities of the heterocyclic compound **5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile**. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, materials science, and related scientific fields.

Core Physicochemical Characteristics

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative with a molecular formula of $C_{10}H_7ClN_4$.^[1] The structural arrangement of this molecule, featuring an aminopyrazole core with a chlorophenyl substituent, suggests its potential for diverse chemical interactions and biological activities. A summary of its key physicochemical properties is presented in Table 1. While experimental data for some properties are not readily available, predicted values from computational models are included to provide a more complete profile.

Property	Value	Source
Molecular Formula	C ₁₀ H ₇ ClN ₄	[1]
Molecular Weight	218.64 g/mol	
CAS Number	51516-68-8	[1]
Melting Point	181.0 - 190.0 °C	[1]
Appearance	White to off-white powder	[1]
Predicted pKa	Acidic: 12.55 ± 0.40, Basic: 1.85 ± 0.31	ChemAxon
Predicted logP	2.59	ChemAxon
Solubility	No experimental data available. Likely soluble in polar organic solvents such as DMSO and DMF.	

Table 1: Physicochemical Properties of **5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile**

Synthesis and Experimental Protocols

The synthesis of **5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile** can be achieved through a well-established synthetic route for 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. This typically involves the condensation reaction of an arylhydrazine with a suitable three-carbon synthon, such as (ethoxymethylene)malononitrile.

General Synthesis Protocol for 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

This protocol is adapted from established methods for the synthesis of related compounds and can be specifically applied to the synthesis of **5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile**.

Materials:

- 3-Chlorophenylhydrazine hydrochloride
- (Ethoxymethylene)malononitrile
- Ethanol (absolute)
- Sodium acetate (or other suitable base)
- Ethyl acetate
- Water
- Silica gel for column chromatography
- Hexane
- Glacial acetic acid

Procedure:

- Preparation of 3-Chlorophenylhydrazine Free Base: To a solution of 3-chlorophenylhydrazine hydrochloride in water, add a saturated solution of sodium bicarbonate or other mild base until the free hydrazine precipitates. Extract the free base with a suitable organic solvent like diethyl ether or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-chlorophenylhydrazine.
- Condensation Reaction: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorophenylhydrazine (1 equivalent) in absolute ethanol.
- To this solution, add (ethoxymethylene)malononitrile (1 equivalent) portion-wise with stirring.
- Add a catalytic amount of a base, such as a few drops of glacial acetic acid or piperidine, to the reaction mixture.
- Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate).

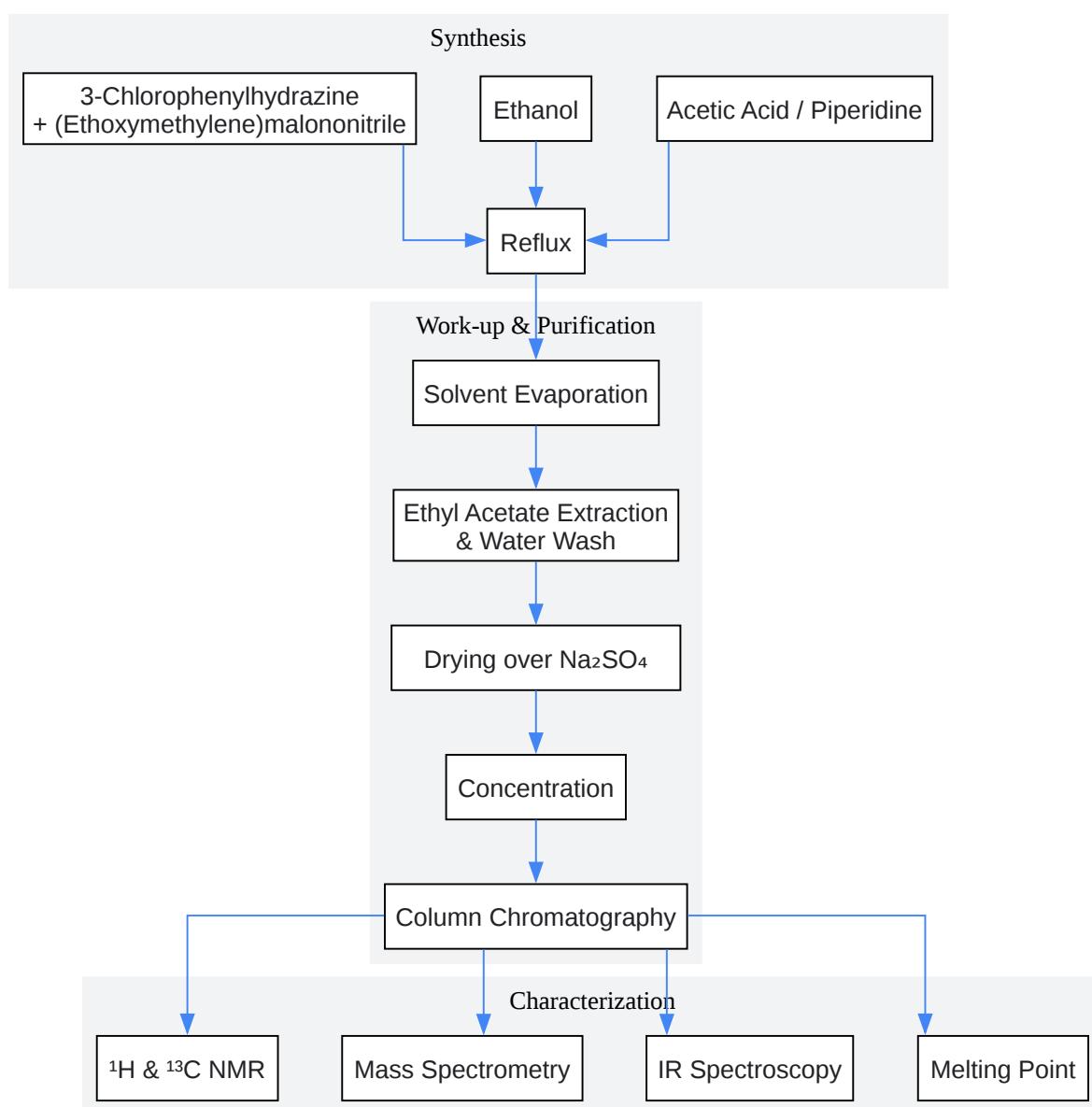
- Once the reaction is complete (typically within a few hours), allow the mixture to cool to room temperature.
- Work-up and Purification: Remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water to remove any inorganic impurities.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
- Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain pure **5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile**.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

- ^1H NMR and ^{13}C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.
- Mass Spectrometry (MS): To determine the molecular weight.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., $-\text{NH}_2$, $-\text{C}\equiv\text{N}$, $\text{C}-\text{Cl}$).
- Melting Point Analysis: To assess the purity of the compound.

Below is a logical workflow for the synthesis and characterization process.



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Caption: Synthetic and analytical workflow.

Potential Biological Activities and Signaling Pathways

While specific biological data for **5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile** is not extensively documented in publicly available literature, the broader class of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives has shown promise in several therapeutic and agrochemical areas.

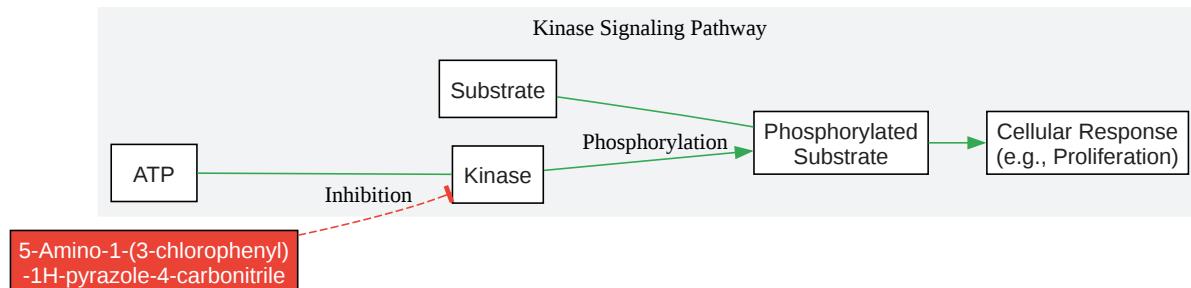
Potential as Kinase Inhibitors

The aminopyrazole scaffold is a well-known pharmacophore in the design of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 5-aminopyrazole core can form key hydrogen bond interactions within the ATP-binding site of many kinases, making it an attractive starting point for inhibitor design.

Derivatives of 5-amino-1-aryl-pyrazole have been investigated as inhibitors of various kinases, including, but not limited to:

- Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).
- Serine/Threonine Kinases: Such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Mitogen-Activated Protein Kinases (MAPKs).

The general mechanism of action for such inhibitors involves competitive binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.



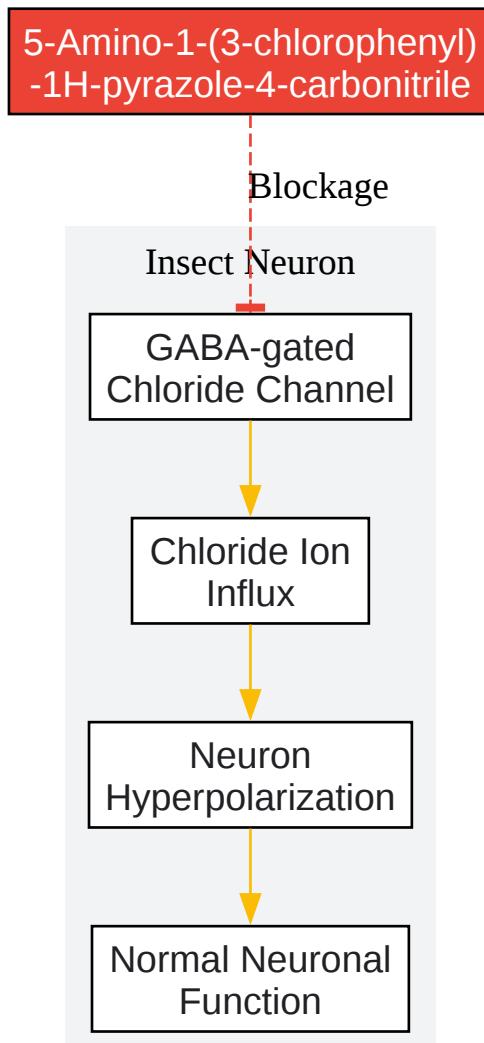
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Caption: Kinase inhibition mechanism.

Potential as Insecticides

Arylpyrazole compounds are a well-established class of insecticides. The most notable example is Fipronil, which acts as a potent blocker of GABA-gated chloride channels in insects, leading to central nervous system disruption and death. The structural similarities between **5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile** and known arylpyrazole insecticides suggest that it may also possess insecticidal properties.

The proposed mechanism of action would involve the binding of the compound to the GABA receptor in the insect nervous system, preventing the influx of chloride ions and leading to hyperexcitation and paralysis.



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Caption: Insecticidal mechanism of action.

Conclusion

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is a versatile heterocyclic compound with potential applications in both medicinal chemistry and agrochemistry. Its synthesis is achievable through established chemical routes, and its structural features suggest a propensity for biological activity, particularly as a kinase inhibitor or an insecticide. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its biological profile. This technical guide provides a

foundational resource for scientists and researchers to initiate and advance investigations into this promising molecule.

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References

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